3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

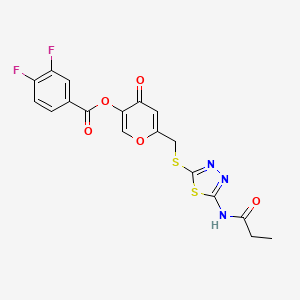

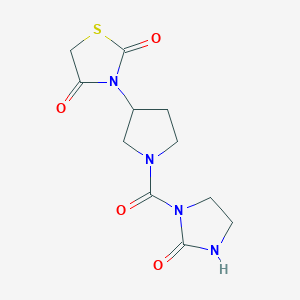

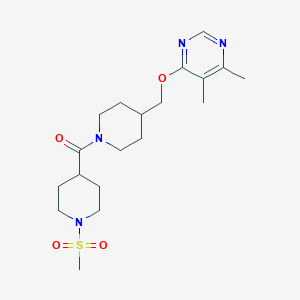

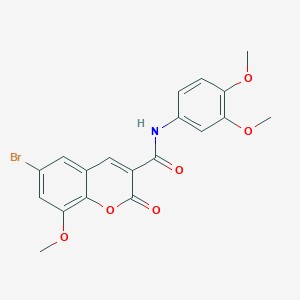

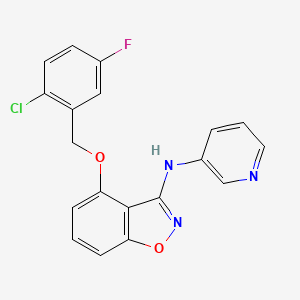

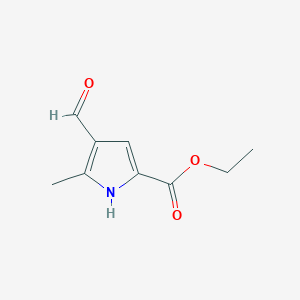

The compound “3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a heterocyclic compound that contains nitrogen and sulfur . It belongs to the family of thiazolidin-2,4-diones (TZD), which are known for their wide range of biological activities . The TZD moiety plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

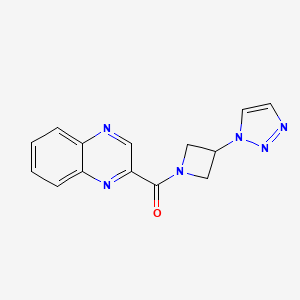

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of the thiazolidine-2,4-dione scaffold consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Research has shown that compounds like 3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can be synthesized from β-hydroxy- or β-mercapto-α-amino acid esters. These compounds are prepared through reactions with aromatic aldehydes, leading to the formation of oxazolidines and thiazolidines. Subsequent dehydrogenation produces oxazoles and thiazoles, which are crucial in organic synthesis for creating heterocyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).

Antimicrobial and Chemotherapeutic Applications

Another significant area of research involves the synthesis of novel azaimidoxy compounds, including derivatives similar in structure to this compound. These compounds exhibit antimicrobial activities, suggesting their potential as chemotherapeutic agents. Such studies contribute to the development of new drugs for treating infections and diseases (Jain, Nagda, & Talesara, 2006).

Antidiabetic and Hypolipidemic Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antidiabetic and hypolipidemic activities. Such research is crucial in the quest for new treatments for diabetes and associated metabolic disorders. The synthesis and evaluation of these compounds help in understanding their biological activities and potential therapeutic benefits (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to have various biological activities .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEIHNDTYUKKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)

![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)

![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)